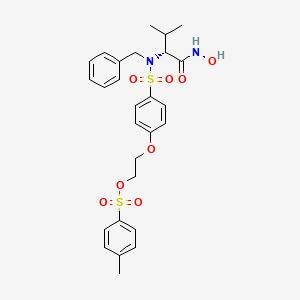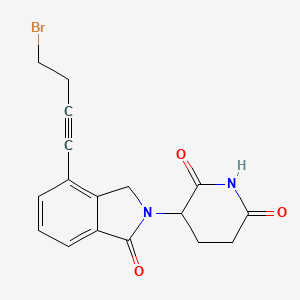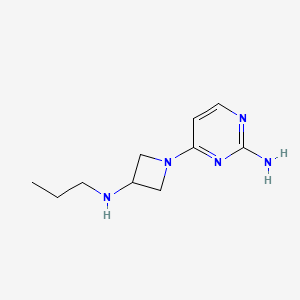
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an azetidine moiety, which is further functionalized with a propylamino group. The unique structure of this compound makes it a candidate for various biological activities, particularly in the modulation of histamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrimidine core.
Functionalization with Propylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating histamine receptors, particularly the histamine H3 receptor.
Medicine: Potential therapeutic agent for neurological disorders due to its activity on central nervous system receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with histamine receptors, particularly the histamine H3 receptor. It acts as a partial agonist, modulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another compound with a similar structure but different functional groups.
4-(3-(Ethylamino)azetidin-1-yl)pyrimidin-2-amine: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a partial agonist at histamine H3 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C10H17N5 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
4-[3-(propylamino)azetidin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) |
InChI Key |
RUMWHMMFUXGDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CN(C1)C2=NC(=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


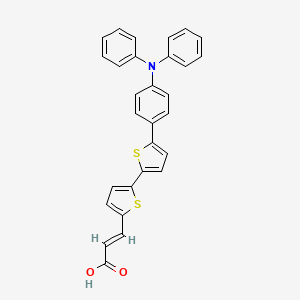

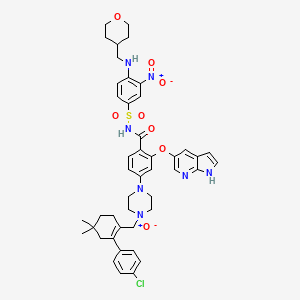
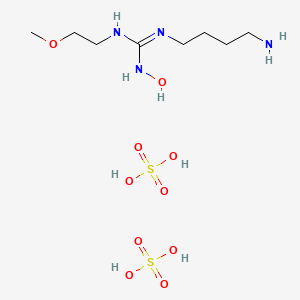
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)



![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
